

Application Note: One-Pot Fluorination using TFEDMA (Petrov Reagent)

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Compound of Interest

Compound Name: 1,1,1-Trifluorotrimethylamine

CAS No.: 677-41-8

Cat. No.: B3193043

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Executive Summary & Reagent Clarification

In the landscape of nucleophilic fluorination, 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine (TFEDMA) has emerged as a superior alternative to traditional reagents like DAST (Diethylaminosulfur trifluoride) and the Yarovenko reagent.^[1] While occasionally misidentified as "N,N-dimethyltrifluoromethylamine" due to structural similarities, TFEDMA (CAS: 1550-50-1) offers distinct advantages: enhanced thermal stability, unlimited shelf life (under proper storage), and water-soluble byproducts that simplify purification.

This guide provides validated, one-pot protocols for converting hydroxyl and carbonyl groups into their corresponding fluorinated motifs, a critical transformation in medicinal chemistry for modulating lipophilicity and metabolic stability.

Reagent Profile

| Property | Specification |
|----------------|---|
| Chemical Name | 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine (TFEDMA) |
| Common Name | Petrov Reagent |
| CAS Number | 1550-50-1 |
| Structure | |
| Physical State | Light yellow liquid |
| Boiling Point | 77 °C |
| Density | 1.24 g/mL |
| Stability | Stable at RT; does not explode on heating (unlike DAST) |

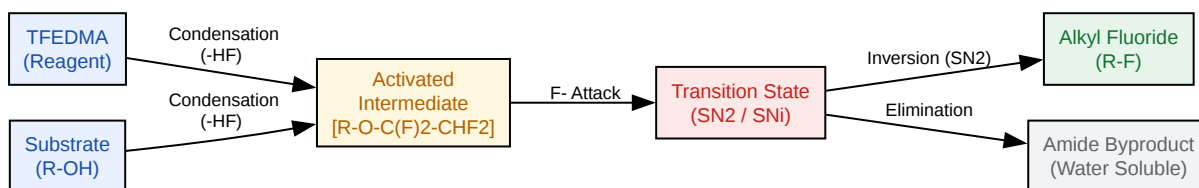
Mechanistic Insight

The fluorination proceeds via a Deoxyfluorination mechanism. TFEDMA acts as a masked fluoro-iminium cation. Upon reaction with a nucleophile (e.g., alcohol), it forms an activated intermediate (alkoxy-amino-fluoro complex), which subsequently undergoes nucleophilic substitution by the liberated fluoride ion.

Reaction Pathway[1][2][3]

- Activation: The oxygen of the substrate attacks the electrophilic carbon of the enamine/iminium species.
- Elimination: HF is released (often scavenged or acting as a catalyst) to form the activated intermediate.
- Substitution: Fluoride attacks the carbon center, displacing the amide byproduct (N,N-dimethyl-2,2-difluoroacetamide).

Diagram: Deoxyfluorination Mechanism



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Figure 1: Mechanistic flow of TFEDMA-mediated deoxyfluorination converting an alcohol to an alkyl fluoride.

Comparative Analysis

TFEDMA is often compared to DAST and Yarovenko/Ishikawa reagents.

| Feature | TFEDMA (Petrov) | DAST (Diethylaminosulfur trifluoride) | Yarovenko Reagent |
|-------------------|-------------------------|---------------------------------------|-------------------------|
| Atom Source | Carbon-based () | Sulfur-based () | Carbon-based () |
| Thermal Stability | High (Distillable) | Low (Explosive >90°C) | Moderate (Degrades) |
| Shelf Life | Indefinite (if sealed) | Limited (moisture sensitive) | Limited |
| Byproduct | Amide (Water soluble) | Sulfinic acid (Difficult removal) | Amide (Organic soluble) |
| Selectivity | High for 1°/2° alcohols | High, but prone to elimination | Moderate |

Experimental Protocols

Protocol A: Conversion of Primary/Secondary Alcohols to Alkyl Fluorides

Objective: Synthesize alkyl fluorides from alcohols in a one-pot system. Scope: Primary alcohols (high yield), Secondary alcohols (good yield, inversion of configuration).

Materials:

- Substrate: Alcohol (1.0 equiv)
- Reagent: TFEDMA (1.2 – 1.5 equiv)
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
- Quench: Sat. NaHCO₃

Step-by-Step Procedure:

- Setup: Flame-dry a round-bottom flask and purge with Nitrogen ().
- Dissolution: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL).
- Addition: Cool the solution to 0°C. Add TFEDMA (1.5 mmol, ~180 µL) dropwise via syringe.
 - Note: No significant exotherm is usually observed, but cooling ensures selectivity.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
 - Monitoring: Check reaction progress via TLC or -NMR.
- Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous (10 mL).
 - Critical: The amide byproduct (-dimethyl-2,2-difluoroacetamide) is water-soluble and will partition into the aqueous phase.
- Extraction: Extract the organic layer. Wash with brine (1x), dry over

, and concentrate.

- Purification: Purify via silica gel flash chromatography if necessary (often not required due to clean byproduct separation).

Protocol B: Conversion of Carboxylic Acids to Acyl Fluorides

Objective: Generate acyl fluorides for subsequent amide coupling or isolation. Application: Peptide synthesis, Friedel-Crafts acylation.

Step-by-Step Procedure:

- Setup: Charge a flask with Carboxylic Acid (1.0 equiv) in DCM.
- Addition: Add TFEDMA (1.1 equiv) at RT.
- Reaction: Stir for 30–60 minutes. Evolution of HF (gas) may occur; ensure proper ventilation.
- Workup:
 - For Isolation: Distill the acyl fluoride directly or remove solvent under reduced pressure (if high boiling).
 - For One-Pot Amidation: Add the amine (1.1 equiv) and a base (e.g.,

, 2.0 equiv) directly to the reaction mixture. Stir for 1 hour. Wash with water to remove the TFEDMA byproduct.^[1]

Protocol C: Synthesis of Gem-Difluorides from Aldehydes/Ketones

Objective: Convert

to

. Note: This transformation is slower with TFEDMA than DAST and may require Lewis Acid catalysis (

or

).

Step-by-Step Procedure:

- Mixture: Combine Ketone (1.0 equiv) and TFEDMA (2.0 equiv) in neat form or minimal DCM.
- Catalysis: Add

(0.1 equiv) if the substrate is unreactive.
- Heating: Heat to 60–80°C in a sealed Teflon vessel for 6–12 hours.
- Workup: Quench with

, extract with DCM.

Safety & Handling

- Corrosivity: TFEDMA causes severe skin burns and eye damage.^[2] Wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles.
- HF Generation: The reaction releases HF.^{[3][4][5]} Always work in a functioning fume hood.^[2] Glassware can be etched over time; Teflon (PFA/FEP) vessels are recommended for high-temperature reactions.
- Storage: Store in a cool, dry place. While stable, moisture intrusion hydrolyzes the reagent to the amide and HF.

References

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